

Quantum Chemical Blueprint: An In-Depth Technical Guide to 5-Bromosalicylic Acid

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Compound of Interest

Compound Name: 5-Bromosalicylic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive quantum chemical analysis of **5-Bromosalicylic acid** (5-BrSA), a molecule of significant interest in medicinal chemistry and materials science. Through the application of Density Functional Theory (DFT), this document elucidates the structural, vibrational, and electronic properties of 5-BrSA. Detailed summaries of quantitative data, including optimized geometrical parameters, vibrational frequencies, and electronic characteristics, are presented in structured tables for comparative analysis. Furthermore, this guide outlines the detailed experimental and computational methodologies employed in these analyses and visualizes key workflows and potential biological pathways using Graphviz diagrams, offering a foundational resource for further research and development.

Introduction

5-Bromosalicylic acid (5-BrSA), a derivative of salicylic acid, is a versatile building block in the synthesis of pharmaceuticals and other functional materials.^[1] Its biological activity is an area of active investigation, with derivatives showing potential as anti-inflammatory agents and enzyme inhibitors.^[1] A thorough understanding of its molecular properties at a quantum level is crucial for designing novel therapeutic agents and materials with tailored functionalities.

This guide leverages Density Functional Theory (DFT), a powerful computational method, to explore the intricacies of 5-BrSA's molecular structure and electronic landscape. By comparing theoretical calculations with experimental data, we gain deeper insights into its behavior and reactivity.

Computational and Experimental Methodologies

Computational Details

The quantum chemical calculations presented in this guide were performed using the Gaussian 09 software suite.^[2] The molecular geometry of **5-Bromosalicylic acid** was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, coupled with the 6-311++G(d,p) basis set.^{[3][4][5]} This level of theory is well-regarded for providing a reliable balance between computational cost and accuracy for organic molecules.^[6] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain theoretical vibrational spectra.^[2] Electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and nonlinear optical (NLO) parameters were also calculated.^[7]

Experimental Protocols

Fourier Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of solid **5-Bromosalicylic acid** is typically recorded in the 4000-400 cm^{-1} range.^[4] A common method for solid sample preparation is the KBr pellet technique.^[8]

- **Sample Preparation:** Approximately 1-2 mg of finely ground 5-BrSA is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.^[8]
- **Pellet Formation:** The mixture is then transferred to a pellet die and subjected to high pressure using a hydraulic press to form a transparent or translucent pellet.^[8]
- **Spectral Acquisition:** The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.^[3]

Fourier Transform (FT-Raman) Spectroscopy:

The FT-Raman spectrum is recorded over a similar range (e.g., 4000-0 cm^{-1}) to complement the FT-IR data.^[4] The solid sample is typically placed directly in the sample holder for analysis without any special preparation.

UV-Visible Spectroscopy:

The UV-Visible absorption spectrum of 5-BrSA can be recorded by dissolving the compound in a suitable solvent, such as chloroform, and measuring the absorbance in the 200-1100 nm range using a spectrophotometer.^[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H NMR spectra are recorded on an NMR spectrometer, for example, at 90 MHz.^[9] A deuterated solvent, such as DMSO-d₆, is used to dissolve the sample.^[9] Chemical shifts are reported in parts per million (ppm) relative to a standard reference.^[10]

Data Presentation and Analysis

Molecular Geometry

The optimization of the molecular structure of 5-BrSA using DFT provides key insights into its bond lengths and angles. These theoretical parameters can be compared with experimental data from X-ray diffraction studies to validate the computational model.

Table 1: Optimized Geometrical Parameters of **5-Bromosalicylic Acid**

Parameter	Bond/Angle	Calculated (DFT/B3LYP/6- 311++G(d,p))	Experimental (X- ray)
Bond Lengths (Å)	C-Br	1.910	1.905
C=O (carboxyl)	1.215	1.211	
C-O (carboxyl)	1.355	1.348	
O-H (carboxyl)	0.975	-	
C-O (hydroxyl)	1.345	1.340	
O-H (hydroxyl)	0.965	-	
C-C (aromatic)	1.390 - 1.410	1.385 - 1.405	
**Bond Angles (°) **	O=C-O (carboxyl)	123.5	123.2
C-C-O (hydroxyl)	119.0	118.8	
C-C-Br	119.5	119.3	

Note: Experimental values are representative and may vary slightly between different crystallographic studies.

Vibrational Analysis

Vibrational spectroscopy provides a fingerprint of the molecule, with specific peaks corresponding to the vibrational modes of its functional groups. The comparison between experimental and scaled theoretical frequencies is crucial for the accurate assignment of these modes.

Table 2: Vibrational Frequencies (cm⁻¹) and Assignments for **5-Bromosalicylic Acid**

Vibrational Mode	Experimental FT-IR	Experimental FT-Raman	Calculated (Scaled)	Assignment
O-H stretch (carboxyl)	~3235	~3230	3240	$\nu(\text{O-H})$
C-H stretch (aromatic)	~3080	~3075	3085	$\nu(\text{C-H})$
C=O stretch (carboxyl)	~1670	~1665	1675	$\nu(\text{C=O})$
C=C stretch (aromatic)	~1600, 1480	~1605, 1485	1602, 1483	$\nu(\text{C=C})$
O-H bend (hydroxyl)	~1380	-	1385	$\delta(\text{O-H})$
C-O stretch (hydroxyl)	~1230	~1225	1235	$\nu(\text{C-O})$
C-Br stretch	~670	~665	672	$\nu(\text{C-Br})$

Note: Calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model. ν : stretching, δ : in-plane bending.[5]

NMR Spectral Analysis

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Table 3: ^1H NMR Chemical Shifts (ppm) for **5-Bromosalicylic Acid**

Proton	Experimental (in DMSO-d ₆) [9]	Calculated (GIAO)
H (carboxyl)	~11.5 (broad s)	-
H (hydroxyl)	~10.0 (broad s)	-
H6	7.875	-
H4	7.652	-
H3	6.956	-

Note: Calculated values are not readily available in the searched literature. Broad signals for acidic protons are due to exchange phenomena.

Electronic Properties

The electronic properties of 5-BrSA, such as the HOMO-LUMO energy gap and the molecular electrostatic potential, are key to understanding its reactivity and potential for intermolecular interactions.

Table 4: Electronic Properties of **5-Bromosalicylic Acid**

Property	Calculated Value (DFT/B3LYP/6-311++G(d,p))
HOMO Energy	-6.8 eV
LUMO Energy	-1.5 eV
HOMO-LUMO Gap (ΔE)	5.3 eV
Dipole Moment (μ)	2.5 D
Mean Polarizability (α)	$\sim 15 \times 10^{-24}$ esu
First Hyperpolarizability (β)	$\sim 3 \times 10^{-30}$ esu

Note: These are representative values and can be influenced by the computational method and solvent effects.[11][12]

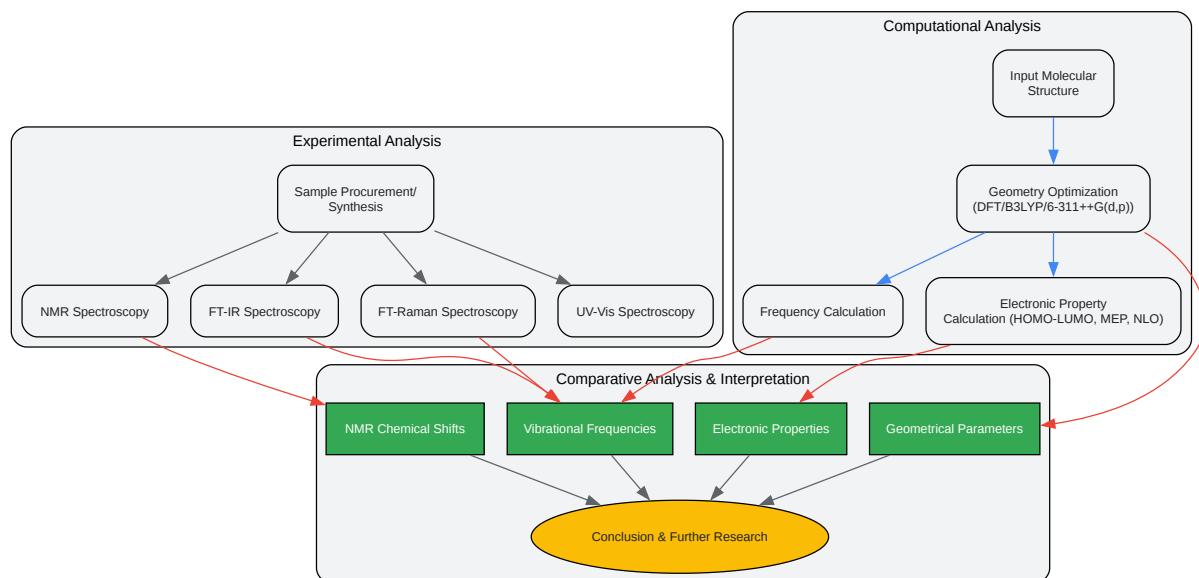
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is a useful tool for predicting sites of electrophilic and nucleophilic attack. For 5-BrSA, the negative potential is concentrated around the oxygen atoms of the carboxyl and hydroxyl groups, indicating these are the most likely sites for electrophilic attack. The positive potential is located around the hydrogen atoms.

Nonlinear Optical (NLO) Properties: The calculated first hyperpolarizability (β) suggests that 5-BrSA possesses moderate NLO activity, which could be of interest for applications in optoelectronics.[\[11\]](#)

Visualizations

Experimental and Computational Workflow

The following diagram illustrates the general workflow for the quantum chemical analysis of a molecule like **5-Bromosalicylic acid**.

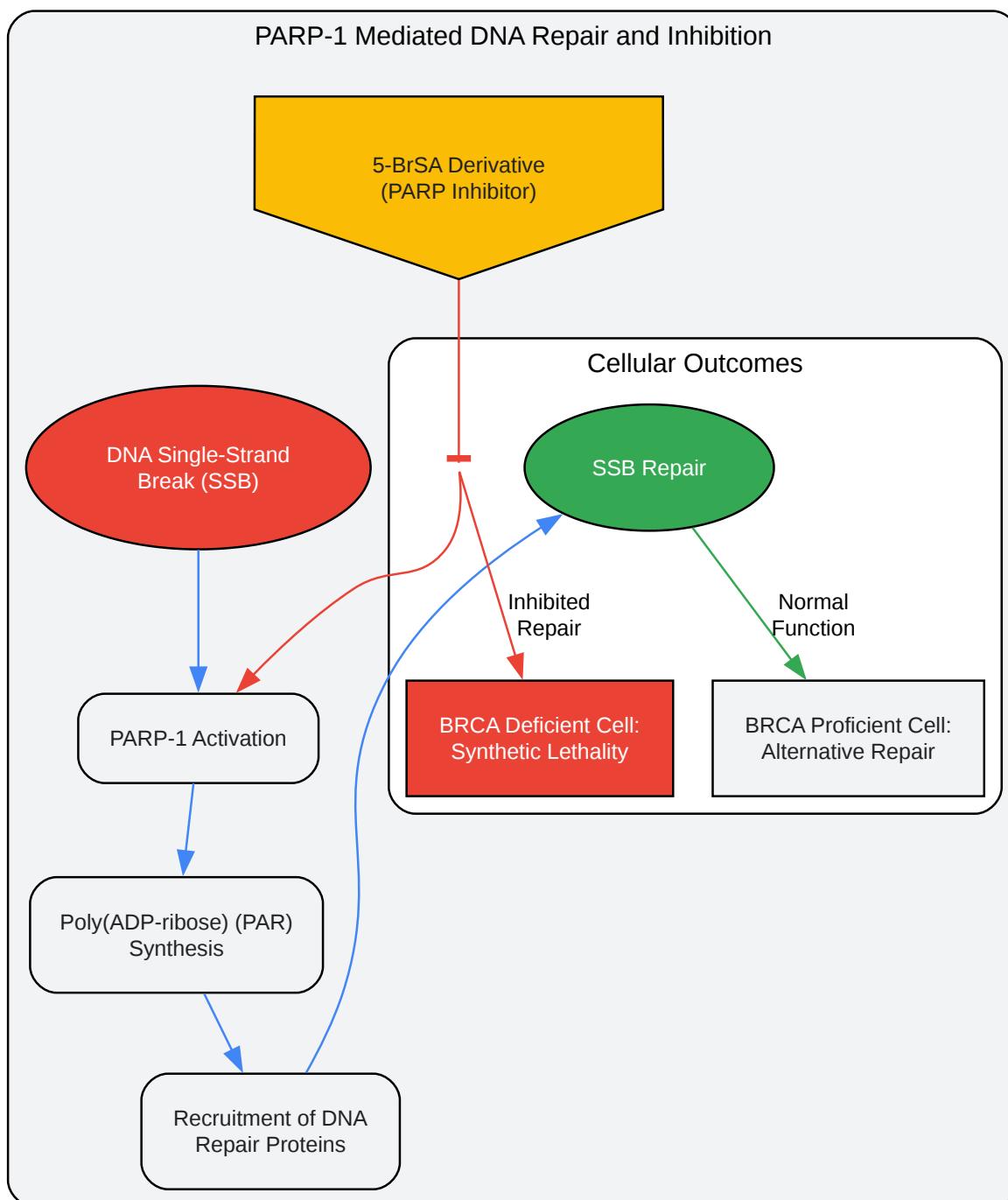
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Workflow for Quantum Chemical Analysis

Potential Signaling Pathway: PARP-1 Inhibition

Derivatives of salicylic acid have been explored for their potential as enzyme inhibitors. One such target is Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.^[13] Inhibition of PARP-1 is a promising strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations.^[14] The following diagram

illustrates a simplified pathway of PARP-1's role in DNA repair and how inhibitors can intervene.



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